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molecular formula C12H10Br2 B8807290 2,2 Dibromo-1,1-biphenyl

2,2 Dibromo-1,1-biphenyl

Cat. No. B8807290
M. Wt: 314.01 g/mol
InChI Key: HEAZQMGMEKNTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06376408B1

Procedure details

Lithium wire (3.33 g, 0.08 mol) was washed with pentane, carefully cut into small pieces, and suspended in 150 mL of Et2O. While stirring, 2,2-dibromobiphenyl (25 g, 0.08 mol) 100 mL of diethyl ether was added dropwise over 1 hour and the contents were allowed to stir for 10 hours. The mixture was filtered through a frit to remove any unreacted Li and LiBr. The filtrated was loaded into an addition funnel and slowly dropped into a solution containing SiCl4 (50 g, 0.08 mol) in 200 nL of Et2O. After addition, the contents were stirred at room temperature for 5 hours. The solvent was removed in vacuo and 300 mL of pentane was added. The solution was filtered to remove LiCl and the solvents were again removed in vacuo. The solids were then loaded into a sublimator and allowed to sublime at 150° C. under full vacuum. Yield was 10.0 g (51%).
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
200 nL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li].Br[C:3]1(Br)[CH2:8][CH:7]=[CH:6][CH:5]=[C:4]1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[Si:16](Cl)(Cl)([Cl:18])[Cl:17]>CCCCC.CCOCC>[Cl:17][Si:16]1([Cl:18])[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[C:4]2[C:3]1=[CH:8][CH:7]=[CH:6][CH:5]=2 |^1:0|

Inputs

Step One
Name
Quantity
3.33 g
Type
reactant
Smiles
[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
BrC1(C(=CC=CC1)C1=CC=CC=C1)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
[Si](Cl)(Cl)(Cl)Cl
Name
Quantity
200 nL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 10 hours
Duration
10 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a frit
CUSTOM
Type
CUSTOM
Details
to remove any unreacted Li and LiBr
CUSTOM
Type
CUSTOM
Details
The filtrated was loaded into an addition funnel
ADDITION
Type
ADDITION
Details
slowly dropped into a solution
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the contents were stirred at room temperature for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo and 300 mL of pentane
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove LiCl
CUSTOM
Type
CUSTOM
Details
the solvents were again removed in vacuo
CUSTOM
Type
CUSTOM
Details
to sublime at 150° C. under full vacuum

Outcomes

Product
Name
Type
Smiles
Cl[Si]1(C2=CC=CC=C2C=2C=CC=CC12)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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